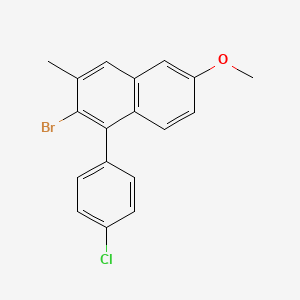
(2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-propyl-2,3-epoxysuccinamate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is notable for its unique structure, which includes an epoxide ring, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of N-propylamine with ethyl 2,3-epoxysuccinate under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-propyl-2,3-epoxysuccinamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound is susceptible to nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but can include alcohols, carboxylic acids, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-propyl-2,3-epoxysuccinamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which (2S,3S)-Ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its applications in biochemical and medicinal research.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma.
Ethyl propanoate: Similar in structure but lacks the epoxide ring.
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
ethyl 3-(propylcarbamoyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-5-10-8(11)6-7(14-6)9(12)13-4-2/h6-7H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
IBSTYRCPQIKIOU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1C(O1)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,2,3-dibromo-1-[(4-fluorophenyl)methyl]-4-hydroxy-,methyl ester](/img/structure/B8555295.png)





![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)
